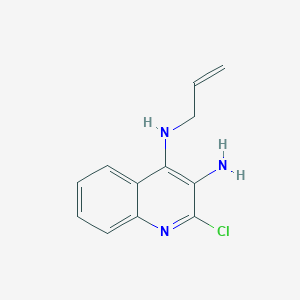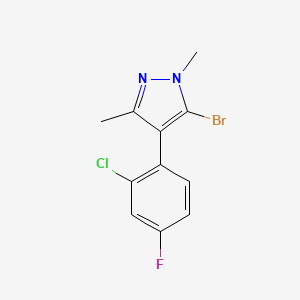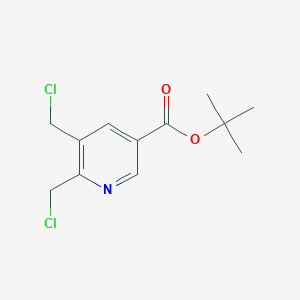
Tert-butyl 5,6-bis(chloromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5,6-bis(chloromethyl)nicotinate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group and two chloromethyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 5,6-dimethylpyridine-3-carboxylate with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The resulting intermediate is then treated with tert-butyl alcohol and an acid catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 5,6-bis(chloromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl groups to methyl groups or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis(aminomethyl) derivative, while oxidation may produce a carboxylic acid or aldehyde derivative.
科学研究应用
Tert-butyl 5,6-bis(chloromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to modify biomolecules or to study the effects of pyridine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce new functional groups or to modify existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(chloromethyl)pyridine-3-carboxylate: Similar structure but with only one chloromethyl group.
5,6-Dichloropyridine-3-carboxylate: Lacks the tert-butyl ester group but has two chlorine atoms on the pyridine ring.
Tert-butyl 5-chloromethylpyridine-3-carboxylate: Contains only one chloromethyl group.
Uniqueness
Tert-butyl 5,6-bis(chloromethyl)nicotinate is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The tert-butyl ester group also provides steric hindrance, influencing the compound’s reactivity and stability.
属性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)9-4-8(5-13)10(6-14)15-7-9/h4,7H,5-6H2,1-3H3 |
InChI 键 |
CMZMHEALMOTQLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


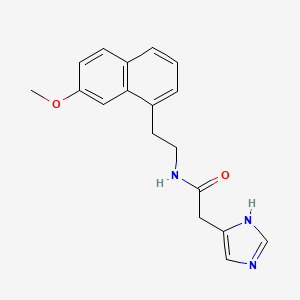
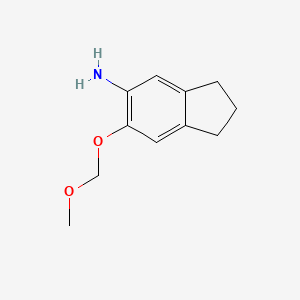
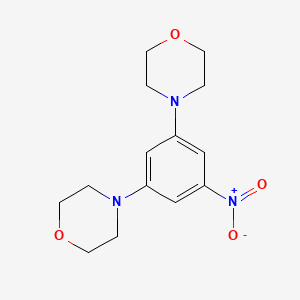
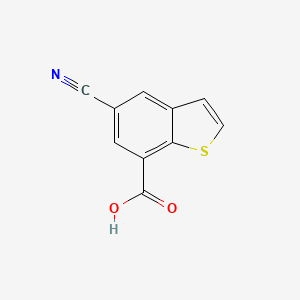

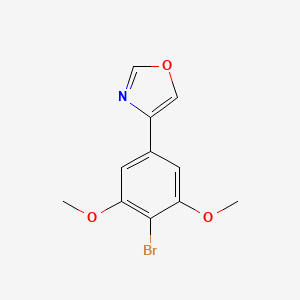
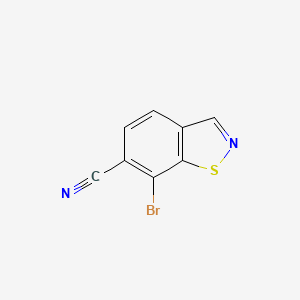
![3-[4-(Bromomethyl)phenyl]propionic acid](/img/structure/B8287304.png)
![7-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8287327.png)

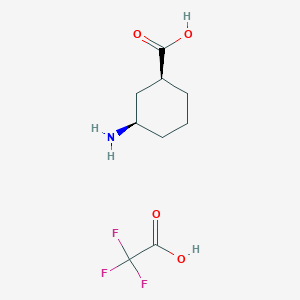
![[1-(5-Methylsulfanyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8287366.png)
